Product packaging for Osutidine(Cat. No.:CAS No. 123280-14-8)

Osutidine

Cat. No.: B1142512
CAS No.: 123280-14-8
M. Wt: 456.585
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories in Histamine (B1213489) H2 Receptor Antagonist Research

The history of histamine H2 receptor antagonists (H2RAs) is marked by the pursuit of compounds that could selectively block the action of histamine at H2 receptors, particularly those in the gastric parietal cells responsible for acid secretion. Early research distinguished between histamine receptors involved in allergic reactions (H1 receptors) and those mediating gastric acid production, leading to the postulation of a second histamine receptor type, the H2 receptor. acs.orgwikipedia.orgwikidoc.orgiffgd.org The development of the first clinically successful H2RA, cimetidine (B194882), by Sir James Black and colleagues in the mid-to-late 1960s, was a significant breakthrough, revolutionizing the treatment of peptic ulcers and related acid-peptic diseases. acs.orgwikipedia.orgwikidoc.orgiffgd.orgnih.gov This pioneering work involved a rational drug design process, starting from the structure of histamine and synthesizing numerous modified compounds to develop a model of the then-unknown H2 receptor. wikipedia.orgwikidoc.org Subsequent research led to the development of other H2RAs, such as ranitidine (B14927), famotidine, and nizatidine, which offered improved potency or pharmacokinetic profiles. wikipedia.orgnih.gov The discovery and development of H2RAs were crucial steps in understanding the role of histamine in gastric physiology and paved the way for further advancements in the treatment of acid-related disorders. nih.govkoreamed.org

Scientific Rationale for Osutidine (B136173) Development within Receptor Antagonist Classes

This compound (T-593) emerged within this landscape of H2 receptor antagonist research. It is described as a beta-hydroxyphenethylamine derivative. ncats.io The development of compounds like this compound is often driven by the aim to identify agents with enhanced potency, selectivity, or improved pharmacological properties compared to existing therapies. wikipedia.org this compound is structurally related to ranitidine. researchgate.netcymitquimica.comchemicalbook.com The rationale for developing this compound included investigating its potential as a gastric antisecretory and mucosal protective antiulcer agent. researchgate.net Research into this compound has explored its effects on histamine-induced cAMP generation, a key signaling pathway mediated by H2 receptors. ncats.io Studies have shown that this compound can inhibit histamine-induced cAMP generation in a concentration-dependent manner. ncats.io Furthermore, this compound has been observed to suppress the maximal response of the histamine-induced positive chronotropic response, suggesting it functions as an unsurmountable H2-antagonist in certain contexts. ncats.io

This compound exists as a racemic mixture of two enantiomers, (+)-(R)-T-593 and (-)-(S)-T-593. thieme-connect.commedkoo.com Research into these enantiomers revealed that the (-)-(S)-enantiomer is primarily responsible for the histamine H2 receptor antagonistic activity, while the (+)-(R)-enantiomer exhibits mucoprotective properties, potentially by influencing gastric mucosal hemodynamics. thieme-connect.comnih.gov This dual functionality, combining H2 receptor antagonism with mucoprotection, distinguishes this compound from typical H2RAs and provided a scientific rationale for its investigation as a potentially novel anti-ulcer agent. thieme-connect.com

Positioning of this compound as a Molecular Probe in Receptor Biology

Molecular probes are compounds used to study the function, distribution, and interactions of biological molecules, including receptors. thermofisher.comnih.govnih.gov They are valuable tools in chemical and biological research for dissecting complex biological processes. thermofisher.comnih.govnih.gov While the primary development of this compound was aimed at its therapeutic potential as an anti-ulcer agent ncats.io, its specific pharmacological properties, particularly its H2 receptor antagonistic activity and the distinct activities of its enantiomers, position it as a potential molecular probe for studying histamine H2 receptor biology and related signaling pathways. thieme-connect.comnih.gov

The ability of this compound to inhibit histamine-induced cAMP generation provides a means to investigate the downstream signaling events mediated by H2 receptors. ncats.io By using this compound or its enantiomers, researchers can selectively modulate H2 receptor activity and study the resulting cellular and physiological responses. For example, the differential effects of the enantiomers on H2 receptor antagonism versus mucoprotection allow for the investigation of these distinct mechanisms in gastric protection. thieme-connect.comnih.gov This makes this compound a useful tool for researchers studying the intricacies of histamine signaling, gastric physiology, and the mechanisms of ulcer formation and healing. thieme-connect.comnih.gov Its use in biological studies, such as examining cAMP generation in cells expressing the histamine H2 receptor, highlights its application as a tool in receptor biology research. cymitquimica.comchemicalbook.com

Detailed Research Findings

Research on this compound (T-593) has provided insights into its effects on gastric function. In studies involving anesthetized rats, racemic this compound demonstrated a dose-dependent suppression of ethanol-induced gastric damage. thieme-connect.comnih.gov Both enantiomers, (+)-(R)-T-593 and (-)-(S)-T-593, also suppressed gastric injury, with the racemic mixture showing the most potent anti-ulcerative activity at the same dose. thieme-connect.comnih.gov

Interactive Table 1: Effects of this compound and Enantiomers on Ethanol-Induced Gastric Damage in Rats

CompoundDose (mg/kg)Effect on Gastric Damage
Racemic this compoundVariedDose-dependent suppression thieme-connect.comnih.gov
(+)-(R)-T-59360Suppressed injury thieme-connect.comnih.gov
(-)-(S)-T-59360Suppressed injury thieme-connect.comnih.gov
Racemic this compound60Most potent suppression thieme-connect.comnih.gov

Further findings indicate that both (+)-(R)-T-593 and racemic this compound increased gastric mucosal blood flow and prevented the reduction in blood flow caused by ethanol. thieme-connect.comnih.gov The (-)-(S)-enantiomer, identified as the H2 receptor antagonist, also showed an antiulcerative effect, while the (+)-(R)-enantiomer protected the gastric mucosa, potentially through its influence on hemodynamics. thieme-connect.comnih.gov This suggests that the anti-ulcer effect of racemic this compound is a result of both H2 receptor antagonism by the (-)-(S)-enantiomer and mucoprotective effects by the (+)-(R)-enantiomer. thieme-connect.comnih.gov

Interactive Table 2: Effects on Gastric Mucosal Hemodynamics

CompoundEffect on Mucosal Blood Flow (Ethanol-induced stasis)Proposed Primary Mechanism
Racemic this compoundIncreased blood flow, abolished stasis thieme-connect.comnih.govH2 antagonism + Mucoprotection thieme-connect.comnih.gov
(+)-(R)-T-593Increased blood flow, abolished stasis thieme-connect.comnih.govMucoprotection (hemodynamics) thieme-connect.comnih.gov
(-)-(S)-T-593Not specified as increasing flow, but antiulcerative thieme-connect.comnih.govH2 receptor antagonism thieme-connect.comnih.gov

In vitro studies using Hepa cells expressing the canine histamine H2 receptor demonstrated that this compound inhibited histamine-induced cAMP generation with an IC50 value of 2.3E-6 mol/l. ncats.io

Interactive Table 3: In Vitro H2 Receptor Antagonism

CompoundTarget ReceptorAssayIC50 (mol/l)
This compoundHistamine H2Inhibition of cAMP generation2.3E-6 ncats.io

These findings collectively highlight this compound's multifaceted activity, involving both direct H2 receptor antagonism and gastric mucoprotection, contributing to its potential as an anti-ulcer agent and its utility as a tool in studying these biological processes. thieme-connect.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28N4O5S2 B1142512 Osutidine CAS No. 123280-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-1-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O5S2/c1-20-11-16-7-8-17(28-16)13-29-10-9-21-19(23-30(2,26)27)22-12-18(25)14-3-5-15(24)6-4-14/h3-8,18,20,24-25H,9-13H2,1-2H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPOYVTZKHVRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)CSCCNC(=NCC(C2=CC=C(C=C2)O)O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040240
Record name Osutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140695-21-2
Record name [N(E)]-N-[[[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]amino][[2-[[[5-[(methylamino)methyl]-2-furanyl]methyl]thio]ethyl]amino]methylene]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140695-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osutidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140695212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSUTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDB1AQ7N4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Rational Design of Osutidine and Its Analogues

Comprehensive Synthetic Pathways for Osutidine (B136173) and Advanced Intermediates

Comprehensive synthetic pathways for this compound involve the construction of its core structure through a series of chemical reactions. While specific detailed, step-by-step laboratory procedures for this compound's synthesis were not extensively detailed in the search results, it is understood to be prepared through methods similar to those used for related histamine (B1213489) H₂-receptor antagonists like ranitidine (B14927). researchgate.net These pathways typically involve the coupling of key intermediates that contain the characteristic furan (B31954) ring, the sulfur-containing linker, and the substituted guanidine (B92328) group.

Advanced intermediates in the synthesis of compounds structurally related to ranitidine, including this compound, have been prepared. researchgate.net These intermediates often include functionalized furan rings and components that will form the ethyl sulfide (B99878) linker and the substituted guanidine moiety. The precise sequence of reactions and the nature of protecting groups or activated species used would depend on the specific synthetic strategy employed.

Principles of Chemical Design for this compound Analogues and Derivatives

The chemical design of this compound analogues and derivatives is guided by principles aimed at modulating their chemical and biological properties. nih.gov This often involves exploring variations in the key structural components of this compound: the furan ring, the methylaminomethyl substituent on the furan, the methylsulfanylethyl linker, the guanidine core, and the substituted phenyl group. uni.lu

Rational design strategies for developing analogues typically involve:

Scaffold Hopping: Replacing the core guanidine structure or the furan ring with different heterocyclic or acyclic systems while maintaining key pharmacophoric elements. nih.gov

Substituent Variation: Modifying the nature and position of substituents on the phenyl ring or the methylaminomethyl group on the furan ring to alter electronic or steric properties.

Linker Modifications: Adjusting the length, flexibility, or chemical nature of the methylsulfanylethyl linker.

These design efforts are often informed by structure-activity relationships (SAR) studies, although specific detailed SAR for this compound itself was not provided in the search results. The goal is to identify structural features critical for desired activity while potentially improving properties such as solubility, metabolic stability, or selectivity.

Methodological Approaches for Chemical Modification and Scaffold Derivatization

Methodological approaches for the chemical modification and scaffold derivatization of this compound and its analogues encompass a range of synthetic techniques. These methods are applied to introduce variations into the core structure or its appended groups. Common approaches in medicinal chemistry for scaffold derivatization include:

Functional Group Interconversions: Transforming existing functional groups (e.g., amines, hydroxyls, sulfides) into others.

Coupling Reactions: Forming new carbon-carbon, carbon-nitrogen, or carbon-sulfur bonds to link different molecular fragments.

Alkylation and Acylation: Introducing alkyl or acyl groups onto heteroatoms or carbon centers.

Formation of Heterocycles: Constructing new ring systems as part of the analogue structure or by modifying existing ones. chemmethod.commdpi.comnih.gov

The specific methods chosen depend on the desired structural modification and the reactivity of the this compound scaffold or its intermediates. These methodologies allow for the systematic exploration of chemical space around the this compound structure.

Stereoselective Synthesis Techniques for this compound Enantiomers

This compound contains a chiral center at the benzylic carbon atom bearing the hydroxyl group and the guanidine substituent. uni.lu The synthesis of specific stereoisomers (enantiomers) of this compound requires stereoselective synthesis techniques. Stereoselective synthesis is crucial in organic chemistry, particularly for pharmaceuticals, as different enantiomers of a chiral compound can exhibit different biological activities or pharmacokinetic profiles. ijfans.orgnumberanalytics.comresearchgate.net

Techniques for achieving stereoselectivity in the synthesis of chiral molecules include:

Asymmetric Synthesis: Using chiral catalysts, auxiliaries, or reagents to favor the formation of one enantiomer over the other. ijfans.orgchemrxiv.org

Use of Chiral Starting Materials: Incorporating a pre-existing chiral center from a readily available enantiopure precursor.

Kinetic Resolution: Differentiating between enantiomers based on their different reaction rates with a chiral reagent or catalyst.

Chiral Chromatography: Separating enantiomers from a racemic mixture.

While specific details on the stereoselective synthesis of this compound enantiomers were not found, the principles of asymmetric synthesis and chiral resolution would be applicable to control the stereochemistry at the chiral center. numberanalytics.comchemrxiv.orggoogleapis.com

Exploration of Furan Aminomethylation in Analog Synthesis

The aminomethylation of furans is a specific reaction that has been explored in the synthesis of intermediates for histamine receptor antagonists related to ranitidine, a class that includes this compound. researchgate.net This reaction typically involves the introduction of an aminomethyl group (-CH₂-NR₂) onto the furan ring.

A common method for aminomethylation of electron-rich aromatic systems like furans is the Mannich reaction. researchgate.net The Mannich reaction involves the condensation of an amine, an aldehyde (or source of a carbonyl group), and an enolizable carbonyl compound or an electron-rich aromatic ring. In the context of furan chemistry, this would involve a furan, a primary or secondary amine (such as methylamine (B109427) for the methylaminomethyl group in this compound), and formaldehyde (B43269) or a formaldehyde equivalent. The reaction results in the formation of a new carbon-carbon bond and the introduction of the aminomethyl substituent onto the furan ring. researchgate.net The exploration of furan aminomethylation allows for the synthesis of analogues with variations in the amine substituent on the furan ring, contributing to the diversity of synthesized compounds.

Molecular and Cellular Investigation of Osutidine S Mechanistic Action

Elucidation of Histamine (B1213489) H2 Receptor Antagonism at the Molecular Level

Osutidine (B136173) functions as a histamine H2 receptor antagonist. Histamine H2 receptors are primarily located on the parietal cells of the stomach lining, where they play a crucial role in stimulating gastric acid secretion. H2 receptor antagonists, also known as H2 blockers, competitively inhibit the action of histamine at these receptors, thereby reducing gastric acid production. wikipedia.orgnih.govnih.gov This competitive inhibition involves this compound binding reversibly to the H2 receptor, preventing histamine from exerting its effects. wikipedia.orgnih.govnih.govmims.com By blocking histamine binding, this compound suppresses both the normal secretion of acid by parietal cells and the increased acid secretion stimulated by meals. wikipedia.org

Detailed Analysis of Intracellular Signaling Pathway Modulation, including cAMP Generation

The binding of histamine to the H2 receptor on parietal cells typically activates a cascade of intracellular events. This includes the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govpatsnap.comslideshare.net The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various proteins within the cell. patsnap.comslideshare.net This phosphorylation cascade ultimately stimulates the proton pump (H+/K+ ATPase), the enzyme responsible for secreting hydrogen ions into the stomach lumen, thus increasing gastric acidity. patsnap.com

As an H2 receptor antagonist, this compound disrupts this signaling pathway. By blocking histamine binding, this compound prevents the activation of adenylyl cyclase. This leads to a decrease in the generation of intracellular cAMP. googleapis.comgoogle.com The reduction in cAMP levels subsequently diminishes the activation of PKA and the downstream phosphorylation events that would otherwise lead to the stimulation of the proton pump. Consequently, this compound's action results in a decrease in gastric acid secretion. nih.govnih.govmims.commims.commims.com

Research has indicated that H2 antagonists can suppress 24-hour gastric acid secretion significantly. nih.gov Their effect is particularly pronounced on basal and nocturnal acid secretion. nih.govwikipedia.org

Biophysical Characterization of Receptor Binding Dynamics and Kinetic Parameters

The interaction between a ligand, such as this compound, and its receptor, the histamine H2 receptor, can be characterized by specific binding dynamics and kinetic parameters. These parameters provide insights into the affinity and duration of the drug-receptor interaction. Key parameters include the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd). scholarsresearchlibrary.com

The association rate (kon) describes how quickly this compound binds to the H2 receptor to form a complex. scholarsresearchlibrary.com The dissociation rate (koff) indicates the rate at which the this compound-receptor complex dissociates. scholarsresearchlibrary.com The equilibrium dissociation constant (Kd), calculated as the ratio of koff to kon, represents the concentration of this compound at which half of the H2 receptors are occupied at equilibrium. scholarsresearchlibrary.com A lower Kd value generally indicates a higher affinity of the ligand for its receptor.

Comparative Molecular Interaction Studies with Reference Compounds and Related Antagonists

Comparative studies evaluating the molecular interactions of this compound with the H2 receptor relative to reference compounds and other related antagonists, such as Cimetidine (B194882), Ranitidine (B14927), and Famotidine, are important for understanding its relative potency and selectivity. mdpi.com These comparative analyses often involve assessing binding affinities (Ki or IC50 values) and examining structural differences that might contribute to variations in receptor interaction.

Cimetidine, Ranitidine, and Famotidine are well-established H2 receptor antagonists with differing chemical structures. Cimetidine is an imidazole (B134444) derivative, while Ranitidine contains a furan (B31954) ring and Famotidine contains a thiazole (B1198619) ring. mdpi.com Despite these structural differences, they share a similar mechanism of action as competitive antagonists of the H2 receptor. mdpi.com

Comparative studies would typically involve experiments to determine the concentration of each antagonist required to inhibit histamine binding or function by a certain percentage (e.g., IC50). Lower IC50 values indicate greater potency. Molecular modeling and docking studies can also provide insights into how this compound binds to the H2 receptor compared to other antagonists, highlighting key interaction points and potential differences in binding modes. Research indicates that the antagonistic potency of these compounds is influenced by their specific chemical structures. mdpi.com

Research into Enantiomeric Contributions to Histamine H2 Receptor Interactions

Some chemical compounds can exist as enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. These enantiomers can sometimes exhibit different pharmacological activities or potencies due to differential interactions with their target receptors, which are often chiral.

Structure Activity Relationship Sar and Advanced Computational Studies of Osutidine

Determination of Pharmacophoric Requirements for Potent H2 Receptor Antagonism

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the class of H2 receptor antagonists, general pharmacophoric features have been identified through studies of compounds like cimetidine (B194882), ranitidine (B14927), and famotidine. bepls.com These models typically highlight the importance of a heterocyclic ring (like imidazole (B134444), furan (B31954), or thiazole), a flexible side chain, and a polar, hydrogen-bonding group. nih.gov However, a specific pharmacophore model derived from or validated for Osutidine (B136173) is not described in the available literature.

Application of In Silico Methodologies for Structure-Activity Landscape Analysis

In silico methodologies are computational techniques used to analyze the relationship between the chemical structure of a compound and its biological activity. researchgate.net Such analyses for the H2 antagonist class have guided the development of more potent and selective drugs. wikipedia.org These studies involve mapping how small changes to a molecule's structure affect its efficacy. A detailed structure-activity landscape analysis focused specifically on this compound and its analogues is not publicly available.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Complex Characterization

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand (like this compound) and its receptor (the H2 receptor). nih.gov These simulations provide insights into the binding pose, stability of the complex, and key amino acid interactions. scialert.net While homology models and MD simulations of the human H2 receptor have been performed with other antagonists like cimetidine and ranitidine, there are no specific published results detailing the docking scores, binding energies, or interaction profiles for the this compound-H2 receptor complex. scialert.netbenthamscience.com

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govnih.gov For histamine (B1213489) receptor antagonists, QSAR studies have been employed to predict the activity of new compounds based on molecular descriptors. nih.govtandfonline.comnih.gov The development of a robust QSAR model requires a dataset of structurally related compounds with measured biological activity. A validated QSAR model specifically developed for or including this compound, along with its statistical parameters (e.g., R², Q²), is not found in the reviewed scientific literature.

Computational Prediction of Biological Activity Spectra and Biotransformation Pathways (e.g., using PASS)

Computational tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities for a given chemical structure. Similarly, software like BioTransformer can predict the metabolic fate of a compound by identifying potential biotransformation pathways. biotransformer.cabiotransformer.ca These predictions are valuable in drug discovery for identifying potential therapeutic effects and understanding a drug's metabolism. nih.govnih.gov A specific analysis of this compound using PASS to predict its full biological activity spectrum or a detailed prediction of its biotransformation pathways has not been published.

Rigorous Research Methodologies and Advanced Analytical Techniques in Osutidine Studies

Development of Robust In Vitro Assays for Receptor Antagonism and Cellular Responses

In vitro assays play a vital role in the initial characterization of a compound's interaction with specific biological targets, such as receptors. For Osutidine (B136173), the development of robust in vitro assays has been essential to evaluate its potential as a receptor antagonist and to measure subsequent cellular responses. These assays are designed to provide quantitative data on the compound's potency and efficacy at the molecular level. In vitro assays can incorporate multiple technologies and cell lines to probe various points in a signaling pathway. nih.gov They are used to measure binding affinity and evaluate agonist or partial agonist characteristics. google.com.pg

Establishment and Utilization of Cellular Models for Mechanistic Investigations (e.g., Hepa cells expressing histamine (B1213489) H2 receptors)

Cellular models are indispensable tools for investigating the mechanistic details of this compound's actions. Specifically, cellular models expressing target receptors, such as Hepa cells expressing canine histamine H2 receptors, have been utilized. nih.gov These models allow researchers to study the direct effects of this compound on receptor activity and downstream signaling pathways in a controlled environment. For instance, studies using Hepa cells expressing histamine H2 receptors have investigated the compound's effect on the generation of cyclic AMP (cAMP), a key secondary messenger in histamine H2 receptor signaling. nih.gov

Research findings using Hepa cells expressing canine histamine H2 receptors demonstrated that this compound (referred to as T-593 in some studies) inhibited the generation of cAMP stimulated by histamine. The racemic mixture of this compound showed an IC50 value of 2.3 x 10^-6 mol/l. nih.gov Further investigation into the enantiomers of this compound revealed that the (S)-(-)-enantiomer was more potent, inhibiting cAMP generation with an IC50 value of 6.1 x 10^-7 mol/l, while the (R)-(+)-enantiomer had a negligible effect. nih.gov Incubation time also influenced the observed antagonism; a 60-minute incubation with (S)-(-)-Osutidine resulted in a nonparallel rightward shift of the histamine concentration-response curve, suggesting a time-dependent insurmountable antagonism. nih.gov A shorter 15-minute incubation, however, caused a parallel rightward shift, consistent with a reversible competitive antagonism. nih.gov The persistent H2 receptor-blocking action of (S)-(-)-Osutidine after washing suggests a slow association and dissociation with the receptor, unlike the reversible effect observed with ranitidine (B14927). nih.gov

Compound/EnantiomerIC50 for cAMP Inhibition (mol/l)
This compound (Racemic)2.3 x 10^-6
(S)-(-)-Osutidine6.1 x 10^-7
(R)-(+)-OsutidineNegligible

Advanced In Vitro Techniques for Studying Biological Responses (e.g., reflectance spectrophotometry, laser Doppler flowmetry in gastric mucosal preparations for mechanistic insights)

Beyond basic receptor assays, advanced in vitro techniques have been employed to study the biological responses induced by this compound, particularly in relevant tissue preparations. Techniques such as reflectance spectrophotometry and laser Doppler flowmetry have been utilized in gastric mucosal preparations. uni.lunih.govnih.gov These methods allow for the assessment of microcirculation and tissue oxygenation, providing mechanistic insights into the compound's effects on gastric physiology. While the provided information confirms the use of these techniques in gastric mucosal studies generally, specific detailed findings directly linking them to this compound in the search results were limited. However, these techniques are valuable for understanding how compounds might affect blood flow and oxygenation in tissues like the gastric mucosa. Reflectance spectrophotometry can measure parameters like mucosal oxygen saturation, while laser Doppler flowmetry assesses mucosal blood flow. nih.gov

Methodologies for In Vitro Mutagenicity Assessment (e.g., Ames test, chromosomal aberration test)

Assessing the mutagenic potential of a compound is a critical step in preclinical evaluation. In vitro mutagenicity tests, such as the Ames test and chromosomal aberration test, are standard methodologies used for this purpose. researchgate.netnelsonlabs.combioline.org.br The Ames test, a bacterial reverse mutation assay, evaluates a compound's ability to induce gene mutations in specific bacterial strains. researchgate.netnelsonlabs.combioline.org.br The chromosomal aberration test, typically conducted in mammalian cell cultures, assesses whether a compound causes structural or numerical changes in chromosomes. researchgate.netnelsonlabs.combioline.org.brcriver.com Studies on this compound have included these in vitro mutagenicity assessments. researchgate.net

Research findings indicate that this compound has been evaluated using the bacterial reverse mutation test (Ames test) and the in vitro chromosomal aberration test in mammalian cells. researchgate.net In the Ames test, using various Salmonella typhimurium strains (TA100, TA98, TA1535, TA1537) and Escherichia coli WP2 uvrA, this compound did not induce mutations up to a certain concentration, with or without metabolic activation. researchgate.net Similarly, the chromosomal aberration test using cultured mammalian cells did not show an increase in chromosomal aberrations following treatment with this compound under tested conditions. researchgate.net These results suggest a lack of mutagenic activity for this compound in these in vitro systems. researchgate.net

Strategic Application of In Vivo Animal Model Systems for Mechanistic Pharmacological Research (e.g., micronucleus tests, general pharmacological studies focused on pathway elucidation)

In vivo animal models are essential for evaluating the systemic effects of a compound and investigating its pharmacological actions within a complex biological system. For this compound, in vivo studies have included micronucleus tests and general pharmacological studies aimed at elucidating its mechanisms and effects on various physiological pathways. researchgate.netfrontiersin.orgeuropa.eunih.govwalshmedicalmedia.comdergipark.org.tr Animal models are crucial for understanding drug absorption, distribution, metabolism, and excretion (ADME) and can help verify the in vivo relevance of in vitro findings. nih.govwalshmedicalmedia.com

The in vivo micronucleus test, typically conducted in rodents, is used to detect chromosomal damage that results in the formation of micronuclei in dividing cells, often in bone marrow or gastrointestinal tissue. researchgate.netnelsonlabs.comeuropa.eunih.gov Studies on this compound have included the micronucleus test in mice. researchgate.net The results of the micronucleus test in mice indicated that this compound did not increase the frequency of micronucleated polychromatic erythrocytes, suggesting a lack of clastogenic or aneugenic activity in this in vivo model. researchgate.net General pharmacological studies in animal models have been employed to explore the broader effects of this compound on different organ systems and to gain further insights into the pathways it influences. uni.ludergipark.org.tr These studies contribute to a more complete understanding of the compound's in vivo profile.

Comprehensive Spectroscopic and Chromatographic Characterization Methods for Synthesized Analogues (e.g., NMR, IR, Mass Spectrometry)

Comprehensive characterization of this compound and its synthesized analogues is fundamental to confirming their chemical structures and assessing their purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often coupled with chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are routinely used for this purpose. frontiersin.orgwikidoc.orgresearchgate.netnumberanalytics.comnih.govmdpi.comarxiv.org

NMR spectroscopy provides detailed information about the structural skeleton and functional groups of a molecule. researchgate.netnumberanalytics.commdpi.comarxiv.org IR spectroscopy is useful for identifying the presence of specific functional groups based on characteristic vibrational frequencies. numberanalytics.commdpi.comarxiv.org Mass spectrometry determines the molecular weight and provides fragmentation patterns that aid in structural elucidation. researchgate.netnumberanalytics.comnih.govmdpi.comarxiv.org Chromatographic methods are used to separate mixtures, allowing for the analysis of individual components and the assessment of purity. numberanalytics.com The combination of these techniques provides a powerful suite of tools for the comprehensive chemical characterization of this compound and its related compounds. For instance, the use of 1D and 2D NMR, coupled with mass spectrometry, is often necessary for the definitive structural confirmation of synthesized compounds and their isomers. nih.gov

Osutidine Research Within Contemporary Drug Discovery and Development Paradigms

Contributions of Osutidine (B136173) Research to the Broader Understanding of Histamine (B1213489) Receptor Biology

Histamine is a pleiotropic biogenic amine that mediates its diverse effects through four known G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. mdpi.com These receptors exhibit distinct signaling mechanisms and tissue distributions, contributing to histamine's varied roles in physiological and pathological processes, including neurotransmission, immune response, and gastric acid secretion. mdpi.comassaygenie.comwikidoc.org The H2 receptor, for instance, is predominantly found in the stomach lining and plays a key role in regulating gastric acid secretion by stimulating cAMP production. assaygenie.comwikidoc.org It is also involved in gastrointestinal motility, intestinal secretion, and potentially cell growth and differentiation. wikidoc.org The more recently discovered H4 receptor is primarily expressed on hematopoietic cells and is implicated in chemotaxis, inflammatory mediator release, and immune response regulation. assaygenie.comnih.gov Research into compounds like this compound, which interact with these receptors, contributes to a more refined understanding of their specific biological functions and potential as therapeutic targets. While the provided search results list this compound among various histamine receptor ligands iiab.mewikidoc.orgwikidoc.orgteknokrat.ac.id, specific detailed findings on this compound's direct contributions to the fundamental understanding of histamine receptor biology were not extensively detailed in the provided snippets. However, studies of compounds acting on these receptors, such as H4R antagonists showing promise in experimental models of asthma and pruritus nih.gov, illustrate how the investigation of specific ligands can illuminate receptor roles in inflammatory and allergic diseases.

Methodological Strategies for Lead Optimization and Compound Prioritization in Discovery Efforts

Lead optimization is a critical phase in drug discovery that follows hit identification. upmbiomedicals.comdanaher.combiobide.com Its primary goal is to refine the chemical structures of identified lead compounds to improve their drug-like properties, such as potency, selectivity, stability, and pharmacokinetic profiles, while minimizing potential toxicity. upmbiomedicals.comdanaher.combiobide.com This phase involves systematic chemical modifications of the lead structures and rigorous testing through in vitro and in vivo biological assays. upmbiomedicals.comdanaher.combiobide.com Compound prioritization within lead optimization is based on a comprehensive evaluation of these improved properties. upmbiomedicals.comdanaher.com Strategies include direct chemical manipulation of functional groups, isosteric replacements, and adjustments to ring systems. danaher.com Computational methods such as pharmacophore studies, molecular dynamics, QSAR, and molecular docking are also employed to guide modifications and predict compound behavior. danaher.com The aim is to select candidate drugs with the optimal balance of desired characteristics for progression to preclinical development. upmbiomedicals.com While the search results extensively describe the general methodologies and importance of lead optimization and compound prioritization upmbiomedicals.comdanaher.combiobide.cominnoserlaboratories.comnih.gov, specific research findings or data tables detailing the application of these strategies to this compound were not present in the provided information. The process involves evaluating target specificity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), bioavailability, and safety profiles. danaher.cominnoserlaboratories.com

In Silico Drug Repurposing Investigations involving this compound as a Molecular Scaffold

In silico drug repurposing, also known as drug repositioning, is a strategy that aims to identify new therapeutic uses for existing drugs or compounds. frontiersin.orgresearchgate.net This approach is often more cost-effective and less time-consuming than de novo drug discovery, as it utilizes compounds with known safety profiles. researchgate.netmdpi.com Computational methods, including molecular docking, virtual screening, and analysis of molecular signatures, are central to in silico repurposing efforts. frontiersin.orgresearchgate.netajol.infonih.gov These methods can help predict drug-target interactions and identify compounds that may be effective against different diseases. frontiersin.orgmdpi.com A molecular scaffold refers to the core chemical structure of a compound that can be modified to create a library of related molecules. frontiersin.org In silico investigations can involve using the scaffold of a known compound, like this compound, to search databases for similar molecules or to predict interactions with various biological targets. While the search results discuss in silico drug repurposing methodologies and provide examples of studies involving other compounds and targets frontiersin.orgmdpi.comajol.infonih.gov, there were no specific details or research findings provided in the snippets regarding in silico drug repurposing investigations that have specifically involved this compound as a molecular scaffold.

Future Research Trajectories and Emerging Conceptual Frameworks for Osutidine

Exploration of Undiscovered Molecular Targets and Off-Target Interactions for Osutidine (B136173) and its Derivatives

While this compound is known to primarily act as an antagonist at the histamine (B1213489) H2 receptor, the full spectrum of its molecular interactions may not be completely elucidated msu.edunih.gov. Future research could focus on comprehensively exploring undiscovered molecular targets and off-target interactions of this compound and its derivatives.

Modern high-throughput screening techniques, such as those utilizing cell microarrays, can be employed to screen this compound against a wide range ofG protein-coupled receptors, ion channels, enzymes, and transporters to identify any unintended binding partners criver.comcertara.com. This off-target profiling is crucial in understanding potential polypharmacology and identifying interactions that could contribute to previously observed effects or suggest new therapeutic possibilities certara.comeuropeanpharmaceuticalreview.comwikipedia.orgpelagobio.comwho.int.

Furthermore, investigating the interaction of this compound with different subtypes or functional states of the histamine H2 receptor could reveal more nuanced aspects of its antagonism. Given that some H2 antagonists may act as inverse agonists, exploring the specific interaction of this compound with constitutively active H2 receptors could provide valuable insights ub.edu.

Studies on the individual enantiomers of this compound have already indicated differential effects beyond H2 receptor antagonism, such as influencing gastric mucosal hemodynamics europeanpharmaceuticalreview.com. Further exploration of these enantiomers and the synthesis and evaluation of novel derivatives with targeted structural modifications could lead to compounds with altered selectivity profiles and potentially desirable off-target activities or reduced undesirable ones.

Computational Design and Predictive Modeling of Next-Generation Histamine H2 Receptor Antagonists

The availability of structural information for this compound and the increasing sophistication of computational methods offer opportunities for the design and predictive modeling of next-generation histamine H2 receptor antagonists based on the this compound scaffold msu.edunih.govmdpi.com.

Computational approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can be utilized to understand the precise binding mode of this compound to the H2 receptor and predict how structural modifications might influence binding affinity, selectivity, and efficacy uni-frankfurt.dethermofisher.combruker.com. These methods can help identify key interactions between this compound and the receptor binding site, guiding the rational design of new derivatives with improved pharmacological properties.

Predictive modeling can also be applied to anticipate potential off-target interactions and pharmacokinetic properties of designed compounds, allowing for in silico filtering of candidates before synthesis and experimental testing pelagobio.comtechnologynetworks.comcreative-proteomics.com. This iterative process of computational design and experimental validation can accelerate the discovery of novel H2 receptor antagonists with optimized profiles or even identify compounds with activity at other targets based on the this compound structure.

The structural relationship of this compound to other H2 receptor antagonists like ranitidine (B14927) can also inform computational studies, allowing for comparisons of binding modes and the identification of structural features that confer specific properties researchgate.netub.edu.

Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate this compound's Systemic Effects

Advanced omics technologies, such as proteomics and metabolomics, can provide a comprehensive view of the biological changes induced by a compound at a systemic level, offering valuable insights into this compound's effects beyond its primary target certara.commdpi.comnih.govnautilus.bionih.govmdpi.comjapsonline.comresearchgate.netnih.goveubopen.orgunimi.it.

Proteomics, the large-scale study of proteins, could be used to identify changes in protein expression, post-translational modifications, and protein-protein interactions in response to this compound administration nih.govjapsonline.comnih.goveubopen.org. This could reveal affected pathways and cellular processes that are not directly related to H2 receptor blockade, potentially uncovering mechanisms underlying observed effects or identifying new biological targets.

Metabolomics, the study of small molecule metabolites, can provide a snapshot of the metabolic state of a biological system nih.govnautilus.biomdpi.comresearchgate.netunimi.it. Applying metabolomics to samples from systems treated with this compound could help identify altered metabolic pathways, offering clues about the compound's impact on various physiological processes. This could be particularly useful in understanding its effects on gastric mucosal hemodynamics or other observed properties europeanpharmaceuticalreview.com.

Integrating data from both proteomics and metabolomics, in a multi-omics approach, can provide a more holistic understanding of the systemic effects of this compound and its derivatives, potentially revealing complex interactions and pathways certara.com.

Development of Novel Chemical Biology Tools and Probes Based on the this compound Scaffold

The this compound scaffold, with its defined interaction with the histamine H2 receptor, presents an opportunity for the development of novel chemical biology tools and probes uni-frankfurt.de. These tools can be invaluable for studying the H2 receptor and related signaling pathways in a more precise and controlled manner.

Chemical probes are small molecules that can selectively modulate the activity of a specific protein target, allowing researchers to investigate the protein's function in a biological context mdpi.com. By modifying the this compound structure, researchers could develop highly selective and potent chemical probes for the histamine H2 receptor, potentially with different pharmacokinetic or pharmacodynamic properties compared to the parent compound.

Furthermore, the this compound scaffold could be used as a starting point for developing activity-based probes or affinity-based probes. Activity-based probes can covalently label the active state of an enzyme or receptor, while affinity-based probes can capture proteins that bind to the probe molecule. These types of probes, based on the this compound scaffold, could be used to identify and study H2 receptor interacting proteins or to investigate the functional state of the receptor in different cellular contexts.

Q & A

Q. What standard analytical techniques are recommended for characterizing Osutidine’s chemical structure and purity in early-stage research?

Methodological Answer: Initial characterization should employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm molecular structure, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. For crystalline forms, X-ray diffraction (XRD) is critical. Ensure compliance with reproducibility standards by documenting solvent systems, column specifications, and calibration protocols in the experimental section .

Q. How should researchers design a baseline pharmacokinetic study for this compound in preclinical models?

Methodological Answer: Use a crossover design with appropriate controls (e.g., vehicle and positive controls) to minimize inter-subject variability. Key parameters include bioavailability (AUC), half-life (t₁/₂), and tissue distribution. Employ LC-MS/MS for plasma sample analysis, ensuring calibration curves cover expected concentration ranges. Replicate experiments at least three times to assess statistical significance, and report confidence intervals (e.g., 95% CI) .

Q. What statistical methods are suitable for analyzing dose-response relationships in this compound toxicity assays?

Methodological Answer: Apply non-linear regression models (e.g., log-logistic or probit analysis) to calculate EC₅₀/LC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Include Kaplan-Meier survival curves for longitudinal toxicity studies. Data should be normalized to controls, and outliers assessed via Grubbs’ test. Open-source tools like R or Python’s SciPy suite are recommended for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Conduct a root-cause analysis:

  • In vitro: Verify cell line authenticity (STR profiling), assay conditions (e.g., oxygen levels, serum content), and compound stability (e.g., degradation in culture media).
  • In vivo: Assess metabolic differences (e.g., cytochrome P450 activity) using liver microsome assays. Cross-validate with pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify bioavailability or tissue penetration gaps. Publish negative results to mitigate publication bias .

Q. What computational strategies are effective for integrating this compound into existing QSAR models for H₂ antagonist optimization?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities at H₂ receptors, followed by molecular dynamics simulations (e.g., GROMACS) to assess stability. Validate predictions with experimental IC₅₀ values. Apply machine learning frameworks (e.g., random forests) to refine quantitative structure-activity relationship (QSAR) models, incorporating descriptors like logP, polar surface area, and hydrogen-bonding capacity. Cross-check against PubChem and ChEMBL datasets .

Q. How can researchers optimize this compound’s synthetic pathway to improve yield while maintaining enantiomeric purity?

Methodological Answer:

  • Step 1: Screen catalysts (e.g., chiral ligands in asymmetric synthesis) using Design of Experiments (DoE) to identify optimal temperature, solvent, and stoichiometry.
  • Step 2: Implement inline analytics (e.g., FTIR, PAT tools) for real-time reaction monitoring.
  • Step 3: Purify via preparative HPLC with chiral columns, and validate enantiomeric excess (ee) using circular dichroism (CD). Document each step in supplementary materials for reproducibility .

Q. What methodologies validate this compound’s mechanism of action when conflicting data arise from transcriptomic vs. proteomic analyses?

Methodological Answer:

  • Multi-omics integration: Use bioinformatics pipelines (e.g., STRING-DB, Metascape) to correlate differentially expressed genes with protein abundance.
  • Functional assays: Knockdown putative targets via CRISPR/Cas9 and assess rescue effects.
  • Time-course studies: Capture dynamic changes in mRNA and protein levels to account for temporal delays in translation. Discrepancies may indicate post-transcriptional regulation or off-target effects .

Cross-Disciplinary and Ethical Considerations

Q. How can cross-disciplinary approaches enhance this compound’s application in non-gastrointestinal research (e.g., neuroinflammation)?

Methodological Answer: Collaborate with neurobiology labs to design assays measuring microglial activation (e.g., Iba1 staining) and cytokine release (ELISA/multiplex assays) in LPS-induced models. Use pharmacokinetic modeling to ensure blood-brain barrier penetration. Validate findings with PET imaging in transgenic animal models .

Q. What strategies ensure ethical rigor in clinical trials involving this compound, particularly in vulnerable populations?

Methodological Answer:

  • Protocol Design: Include independent Data Safety Monitoring Boards (DSMBs) and pre-register trials (ClinicalTrials.gov ).
  • Informed Consent: Use plain-language documents with iterative comprehension checks.
  • Data Equity: Stratify analyses by age, sex, and comorbidities to identify subgroup-specific risks. Reference CONSORT guidelines for reporting .

Q. How can open science practices improve reproducibility in this compound research?

Methodological Answer:

  • Data Sharing: Deposit raw spectra, chromatograms, and code in FAIR-aligned repositories (e.g., Zenodo, Figshare).
  • Preprints: Share negative results on platforms like bioRxiv to counter bias.
  • Collaborative Tools: Use platforms like GitLab for version-controlled protocols and Jupyter Notebooks for transparent data analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.